molecular formula C19H12ClN5O4S B11252181 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B11252181
M. Wt: 441.8 g/mol
InChI Key: HGBFBWJKJFZPAP-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a heterocyclic hybrid molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 4. The carboxamide moiety at position 4 links to a 1,3,4-thiadiazole ring bearing a 3-nitrophenyl substituent. The electron-withdrawing nitro group on the thiadiazole ring may enhance reactivity and influence binding interactions in biological systems, distinguishing it from analogs with chloro, methoxy, or alkyl substituents.

Properties

Molecular Formula

C19H12ClN5O4S

Molecular Weight

441.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H12ClN5O4S/c1-10-15(16(24-29-10)13-7-2-3-8-14(13)20)17(26)21-19-23-22-18(30-19)11-5-4-6-12(9-11)25(27)28/h2-9H,1H3,(H,21,23,26)

InChI Key

HGBFBWJKJFZPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole and thiadiazole rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. The incorporation of oxazole and thiadiazole rings has been shown to enhance biological activity against various cancer cell lines.

Case Study: Antitumor Activity

A study involving derivatives of 1,2,4-oxadiazole demonstrated that compounds with similar structures exhibited significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups in the para position of aromatic rings was crucial for enhancing biological activity .

CompoundCell LineIC50_{50} Value (µM)
Compound AMCF-70.48
Compound BHCT-1160.19
Compound CA5490.11

Antiviral Properties

In addition to anticancer applications, this compound may also exhibit antiviral properties. Thiadiazole derivatives have been reported to possess significant activity against various viral infections.

Case Study: Antiviral Efficacy

Research indicates that certain thiadiazole derivatives demonstrate high potency against viruses like Dengue and Tobacco Mosaic Virus (TMV). The structure-activity relationship (SAR) studies revealed that modifications in substituents could enhance antiviral efficacy significantly .

CompoundVirus TypeEC50_{50} Value (µM)
Compound DTMV30.57
Compound EDENV2.1

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary primarily in substituents on the oxazole and thiadiazole rings, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Oxazole Substituents Thiadiazole Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-(2-chlorophenyl)-5-methyl 5-(3-nitrophenyl) ~432.86 (calculated) Nitro group enhances electron-withdrawing effects; potential for polar interactions
3-(2-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide 3-(2-chlorophenyl)-5-methyl Thiourea group ~376.86 Thiourea replaces thiadiazole; increased hydrogen-bonding capacity
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl)-5-methyl 5-methylisoxazol-3-yl ~344.78 (calculated) Smaller substituent; reduced steric hindrance
3-(2-chlorophenyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl)-5-methyl 5-(2-chlorophenyl) ~428.29 (calculated) Chloro substituent instead of nitro; less polar, more lipophilic
3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl)-5-methyl 5-(2-methylpropyl) 376.86 Alkyl chain increases lipophilicity; potential for membrane permeability
N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-methyl N-(2-chlorobenzyl) 267.73 Simplified structure; altered substitution pattern on thiadiazole

Key Observations:

  • Nitro vs.
  • Thiourea vs. Thiadiazole: The thiourea analog may exhibit distinct hydrogen-bonding profiles, altering solubility and target affinity.
  • Lipophilicity: Alkyl substituents (e.g., 2-methylpropyl in ) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H12ClN5O4SC_{19}H_{12}ClN_{5}O_{4}S with a molecular weight of 487.9 g/mol. The presence of multiple functional groups such as thiadiazole and oxazole rings contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H12ClN5O4S
Molecular Weight487.9 g/mol
CAS Number896028-58-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Thiadiazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. For example, it has been shown to decrease cell viability in human leukemia and melanoma cells, indicating a potential role in cancer therapy .
  • In Vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer types:
    • HL-60 (human myeloid leukemia) : Induction of apoptosis was observed.
    • SK-MEL-1 (melanoma) : Decreased cell viability noted .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives are known for their activity against a range of bacterial and fungal pathogens.

  • Antibacterial Properties : Compounds containing the thiadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria:
    • E. coli : Inhibition zones were recorded at concentrations as low as 500 μg/disk.
    • S. aureus : Some derivatives displayed MIC values lower than standard antibiotics .
  • Antifungal Activity : The compound also exhibits antifungal properties against strains like Aspergillus niger, with moderate activity reported compared to fluconazole .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on thiadiazole derivatives demonstrated their ability to reduce tumor growth in xenograft models significantly .
  • Another research highlighted the synthesis of various thiadiazole derivatives leading to improved antimicrobial activity against resistant strains of bacteria .

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